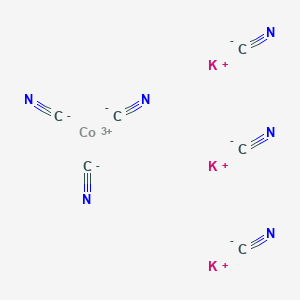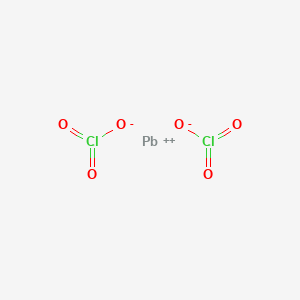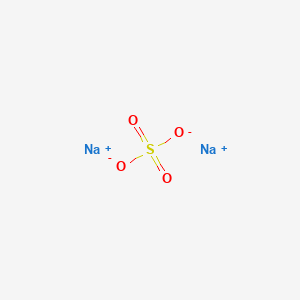
Kaliumhexacyanocobaltat(III)
Übersicht
Beschreibung
Potassium cobalticyanide, also known as tripotassium hexacyanocobaltate(III), is a coordination compound with the chemical formula K₃[Co(CN)₆]. It is a crystalline solid that is often used as a reagent and catalyst in various chemical reactions. The compound is known for its stability and unique chemical properties, making it valuable in both industrial and research applications.
Wissenschaftliche Forschungsanwendungen
Tripotassium hexacyanocobaltate(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in studies of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and pigments.
Wirkmechanismus
Target of Action
Like other metal cyanides, it may interact with various enzymes and proteins within the cell, potentially altering their function .
Mode of Action
It’s possible that the compound could interact with its targets through the formation of coordinate covalent bonds, given the presence of the cyanide groups and the cobalt ion .
Biochemical Pathways
Metal cyanides like potassium cobalticyanide could potentially interfere with cellular respiration by binding to cytochrome c oxidase, a key enzyme in the electron transport chain .
Pharmacokinetics
As a general rule, the bioavailability of a compound depends on factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
Given its potential interaction with cellular respiration, it could potentially lead to cellular hypoxia .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of potassium cobalticyanide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripotassium hexacyanocobaltate(III) can be synthesized through the reaction of cobalt(III) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CoCl3+6KCN→K3[Co(CN)6]+3KCl
The reaction mixture is then filtered, and the resulting solid is washed and dried to obtain pure tripotassium hexacyanocobaltate(III).
Industrial Production Methods
In industrial settings, the production of tripotassium hexacyanocobaltate(III) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Tripotassium hexacyanocobaltate(III) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the cobalt center undergoes changes in oxidation state.
Substitution Reactions: The cyanide ligands can be substituted by other ligands under specific conditions.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: Ligands such as ammonia or phosphines can be used to replace cyanide ligands.
Complexation: Various metal salts or organic ligands can be used to form new complexes.
Major Products
Oxidation-Reduction: Products include different cobalt oxidation states and corresponding cyanide complexes.
Substitution: Products include substituted cobalt complexes with different ligands.
Complexation: Products include mixed-metal or mixed-ligand complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexacyanoferrate(III): Similar structure but with iron instead of cobalt.
Potassium tetracyanonickelate(II): Contains nickel and four cyanide ligands.
Potassium hexacyanomanganate(III): Contains manganese and six cyanide ligands.
Uniqueness
Tripotassium hexacyanocobaltate(III) is unique due to its specific coordination environment and the stability of the cobalt-cyanide complex. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it particularly valuable in various applications.
Eigenschaften
IUPAC Name |
tripotassium;cobalt(3+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRDAQPMSDIUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoK3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Potassium hexacyanocobaltate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
332.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13963-58-1 | |
| Record name | Potassium hexacyanocobaltate(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013963581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, potassium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexacyanocobaltate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM HEXACYANOCOBALTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3AF0UWR0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What structural changes occur in Tripotassium hexacyanocobaltate(III) under pressure, and how were they observed?
A: Recent research utilized Raman scattering to investigate the structural changes in Tripotassium hexacyanocobaltate(III) under high pressure []. While the specific structural changes observed were not detailed in the provided abstract, Raman scattering is a powerful technique for observing changes in molecular vibrations. These vibrational changes can be directly correlated to alterations in bond lengths, angles, and overall symmetry within the compound under pressure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
